molecular formula C14H11NO3 B11869283 5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 9-methoxy-2-methyl- CAS No. 65239-42-1

5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 9-methoxy-2-methyl-

Cat. No.: B11869283
CAS No.: 65239-42-1
M. Wt: 241.24 g/mol
InChI Key: ZURAJKRGLWTIJV-UHFFFAOYSA-N
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Description

9-METHOXY-2-METHYL-5H-CHROMENO[2,3-B]PYRIDIN-5-ONE is a heterocyclic compound that belongs to the chromeno[2,3-b]pyridine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a chromene ring fused with a pyridine ring, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-METHOXY-2-METHYL-5H-CHROMENO[2,3-B]PYRIDIN-5-ONE can be achieved through multicomponent reactions, which are valuable synthetic tools for delivering highly functionalized motifs starting from simple building blocks in a single step. One such method involves the Hantzsch reaction, where 3-formylchromone reacts with methyl acetoacetate and ammonium acetate in an aqueous medium, in the presence of tetrabutylammonium bromide as a phase transfer catalyst .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as using green solvents and catalysts, can be applied to optimize the synthesis process for large-scale production.

Chemical Reactions Analysis

Types of Reactions

9-METHOXY-2-METHYL-5H-CHROMENO[2,3-B]PYRIDIN-5-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions to preserve the integrity of the chromeno[2,3-b]pyridine core.

Major Products Formed

The major products formed from these reactions include quinones, dihydro derivatives, and substituted chromeno[2,3-b]pyridines, which can exhibit different biological activities and chemical properties.

Scientific Research Applications

9-METHOXY-2-METHYL-5H-CHROMENO[2,3-B]PYRIDIN-5-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-METHOXY-2-METHYL-5H-CHROMENO[2,3-B]PYRIDIN-5-ONE involves its interaction with specific molecular targets and pathways. The compound can modulate various biological pathways by binding to enzymes or receptors, thereby influencing cellular processes. For example, it may act as an inhibitor of certain enzymes involved in disease progression, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-Imino-2-methyl-1,10a-dihydro-5H-chromeno[2,3-b]pyridine-3-carboxylate
  • 2-(2-oxo-2H-chromen-3-yl)-5H-chromeno[4,3-b]pyridin-5-one

Uniqueness

9-METHOXY-2-METHYL-5H-CHROMENO[2,3-B]PYRIDIN-5-ONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of a methoxy group at the 9-position and a methyl group at the 2-position differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct therapeutic applications .

Properties

CAS No.

65239-42-1

Molecular Formula

C14H11NO3

Molecular Weight

241.24 g/mol

IUPAC Name

9-methoxy-2-methylchromeno[2,3-b]pyridin-5-one

InChI

InChI=1S/C14H11NO3/c1-8-6-7-10-12(16)9-4-3-5-11(17-2)13(9)18-14(10)15-8/h3-7H,1-2H3

InChI Key

ZURAJKRGLWTIJV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C(=O)C3=C(O2)C(=CC=C3)OC

Origin of Product

United States

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